Vaborbactam

KPC-2 mutation ceftazidime-avibactam resistance Ω-loop substitution

Vaborbactam (formerly RPX7009) is a synthetic, non-β-lactam, cyclic boronic acid β-lactamase inhibitor (BLI) that potently and selectively inhibits Ambler class A and class C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC). It is approved as a fixed-dose combination with meropenem (VABOMERE) for complicated urinary tract infections, complicated intra-abdominal infections, and hospital-acquired/ventilator-associated bacterial pneumonia in adults, where it restores meropenem activity against KPC-producing carbapenem-resistant Enterobacteriaceae (CRE) that would otherwise hydrolyze the carbapenem.

Molecular Formula C12H16BNO5S
Molecular Weight 297.14 g/mol
CAS No. 1360457-46-0
Cat. No. B611620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaborbactam
CAS1360457-46-0
SynonymsRPX-7009;  RPX7009;  RPX 7009;  MP-7009;  MP7009;  MP 7009;  REBO-07;  REBO07;  REBO 07;  MP-7;  MP 7;  MP7;  Vaborbactam;  Vabomere.
Molecular FormulaC12H16BNO5S
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESB1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
InChIInChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1
InChIKeyIOOWNWLVCOUUEX-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vaborbactam (CAS 1360457-46-0): A Cyclic Boronic Acid β-Lactamase Inhibitor for KPC-Producing Carbapenem-Resistant Enterobacteriaceae Procurement


Vaborbactam (formerly RPX7009) is a synthetic, non-β-lactam, cyclic boronic acid β-lactamase inhibitor (BLI) that potently and selectively inhibits Ambler class A and class C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) [1]. It is approved as a fixed-dose combination with meropenem (VABOMERE) for complicated urinary tract infections, complicated intra-abdominal infections, and hospital-acquired/ventilator-associated bacterial pneumonia in adults, where it restores meropenem activity against KPC-producing carbapenem-resistant Enterobacteriaceae (CRE) that would otherwise hydrolyze the carbapenem [2]. Vaborbactam is structurally and mechanistically distinct from diazabicyclooctane (DBO) inhibitors such as avibactam and relebactam, as well as from classical β-lactam-based inhibitors like clavulanic acid and tazobactam, conferring a differentiated resistance profile and binding kinetics that directly impact formulary selection and research procurement decisions [3].

Why Vaborbactam Cannot Be Substituted with Avibactam, Relebactam, or Classical BLIs in KPC-Directed Applications


Although vaborbactam, avibactam, and relebactam all inhibit class A and C serine β-lactamases, their distinct chemical scaffolds—cyclic boronic acid versus diazabicyclooctane (DBO) versus DBO with a piperidine ring—produce critical differences in target binding kinetics, susceptibility to KPC mutational escape, off-target activity, and outer membrane penetration that render simple within-class substitution scientifically unsound [1]. Specifically, avibactam's potency is profoundly diminished (up to 32-fold) by common KPC-2 Ω-loop substitutions, while vaborbactam retains near-wild-type activity, a divergence with direct implications for therapeutic failure risk [2]. Furthermore, the unusually long residence time of vaborbactam on KPC (~7 h) versus the reversible, recyclizable acylation mechanism of DBO-based inhibitors creates fundamentally different pharmacodynamic profiles that cannot be matched by simply adjusting dosing regimens [3]. Classical BLIs—clavulanic acid, sulbactam, and tazobactam—lack any meaningful KPC inhibitory activity, making them irrelevant for KPC-CRE applications [4].

Quantitative Differentiation Evidence: Vaborbactam vs. Avibactam, Relebactam, and Standard-of-Care in KPC-Driven Infections


Preserved Inhibitory Potency Against KPC-2 Ω-Loop Mutants: Vaborbactam vs. Avibactam

In a direct head-to-head biochemical and microbiological comparison, the D179Y substitution in KPC-2 caused an approximately 20-fold increase in IC50 for avibactam inhibition of ceftazidime hydrolysis, whereas vaborbactam's IC50 increased only 2-fold [1]. In isogenic Pseudomonas aeruginosa strains, the D179Y variant reduced avibactam's ability to potentiate ceftazidime by 8- to 32-fold, while vaborbactam's potentiating activity was reduced no more than 2-fold [1]. The L169P substitution produced an ~4.5-fold stronger negative effect on avibactam binding affinity than on vaborbactam [1].

KPC-2 mutation ceftazidime-avibactam resistance Ω-loop substitution D179Y L169P

Ultraslow Target Dissociation: Vaborbactam-KPC Complex Residence Time vs. Other Serine β-Lactamases

Recovery-of-activity experiments demonstrated that the vaborbactam-KPC complex has a koff of 0.000040 s⁻¹ and a corresponding residence time of approximately 7 hours [1]. This is substantially longer than the dissociation of vaborbactam from other class A and class C enzymes tested, which was described as 'substantially faster' [1]. Vaborbactam inhibited KPC-2, KPC-3, BKC-1, and SME-2 carbapenemases at a 1:1 stoichiometry, and inactivation constants (k₂/K) for KPCs ranged from 3.4 × 10³ to 2.4 × 10⁴ M⁻¹ s⁻¹ [1].

residence time KPC-2 KPC-3 koff slow off-rate

Selectivity for Bacterial β-Lactamases Over Mammalian Serine Proteases: IC50 > 1,000 μM

Vaborbactam demonstrated IC50 values of ≥1,000 μM against a panel of mammalian serine proteases, compared with Ki values of 29–110 nM (0.029–0.11 μM) for bacterial class A and class C β-lactamases, yielding a selectivity window of >9,000- to >34,000-fold [1]. This selectivity profile is explicitly highlighted in reputable vendor technical datasheets as a key differentiator for research use [1].

selectivity mammalian serine protease off-target safety profile

Dual Porin Uptake and Minimal Efflux Susceptibility: Vaborbactam Outer Membrane Penetration in K. pneumoniae

Vaborbactam crosses the K. pneumoniae outer membrane via both OmpK35 and OmpK36 porins, with OmpK36 as the preferred route, and efflux by the AcrAB-TolC multidrug resistance pump had only minimal impact on its activity [1]. At a fixed vaborbactam concentration of 8 μg/mL, meropenem MICs were reduced to ≤2 μg/mL even in the most resistant isogenic engineered strains harboring combinations of ESBL production, class C β-lactamase production, and porin mutations [1]. In contrast, ceftazidime-avibactam activity is known to be significantly affected by outer membrane permeability changes and porin loss [2].

porin OmpK35 OmpK36 AcrAB-TolC efflux permeability

Restoration of Meropenem Potency Against Global KPC-Positive Isolates: MIC50 Reduction from 32 to 0.06 μg/mL

In a global surveillance study of 991 KPC-positive Enterobacteriaceae clinical isolates, the addition of vaborbactam at a fixed concentration of 8 μg/mL reduced the meropenem MIC50 from 32 μg/mL to 0.06 μg/mL (a 533-fold reduction) and the MIC90 from >32 μg/mL to 1 μg/mL (a >32-fold reduction) [1]. Overall, 99.0% of isolates (981/991) had meropenem-vaborbactam MICs of ≤4 μg/mL, the FDA-approved susceptibility breakpoint, and activity was unaffected by KPC variant type [1].

MIC50 MIC90 KPC-positive Enterobacteriaceae meropenem potentiation

Clinical Cure Superiority in CRE Infections: TANGO II Randomized Trial — Meropenem-Vaborbactam vs. Best Available Therapy

In the Phase 3 TANGO II randomized controlled trial, meropenem-vaborbactam monotherapy achieved a clinical cure rate at end of treatment of 65.6% (21/32) vs. 33.3% (5/15) for best available therapy (BAT), which included ceftazidime-avibactam, polymyxins, aminoglycosides, tigecycline, and carbapenems [1]. The relative risk reduction in 28-day all-cause mortality was 33.3% (P = 0.03), and nephrotoxicity was reduced compared with polymyxin-containing BAT regimens [1].

TANGO II clinical cure CRE randomized controlled trial mortality

Procurement-Relevant Application Scenarios for Vaborbactam Based on Quantitative Differentiation Evidence


In Vitro Susceptibility Testing and Surveillance of KPC-2 Mutant CRE with Prior Ceftazidime-Avibactam Exposure

Laboratories conducting antimicrobial susceptibility testing on CRE isolates from patients with prior ceftazidime-avibactam treatment failure should preferentially procure vaborbactam for meropenem-vaborbactam combination testing. The D179Y and L169P KPC-2 Ω-loop substitutions that emerge under ceftazidime-avibactam selective pressure reduce avibactam potency up to 32-fold while leaving vaborbactam activity reduced by no more than 2-fold [1]. Using meropenem-vaborbactam as the confirmatory BL-BLI combination in these scenarios avoids false-negative susceptibility results that would occur with ceftazidime-avibactam testing.

Biochemical and Structural Biology Studies Requiring Slow Off-Rate KPC Inhibition

Research groups conducting X-ray crystallography, surface plasmon resonance, or isothermal titration calorimetry studies on KPC-inhibitor complexes should select vaborbactam when prolonged complex stability is required. The vaborbactam-KPC-2/3 complex has a residence time of approximately 7 hours (koff = 0.000040 s⁻¹) [2], enabling experimental protocols that are not feasible with faster-dissociating inhibitors. The 1:1 binding stoichiometry and well-characterized kinetics further support its use as a reference standard for boronic acid BLI mechanistic studies.

In Vivo Murine Infection Models of KPC-Producing CRE Requiring High Selectivity

Investigators designing neutropenic mouse thigh or lung infection models with KPC-producing K. pneumoniae or E. coli should procure vaborbactam rather than alternative BLIs when minimizing host serine hydrolase inhibition is critical to data interpretation. Vaborbactam's >9,000-fold selectivity for bacterial β-lactamases over mammalian serine proteases (IC50 ≥ 1,000 μM vs. Ki = 0.029–0.11 μM) [3] reduces the probability of confounding off-target pharmacological effects. Published protocols demonstrate efficacy at 50 mg/kg vaborbactam in combination with meropenem or biapenem in murine lung infection models [3].

Clinical Formulary Evaluation for Institutions with High Prevalence of Porin-Deficient KPC-CRE

Pharmacy and therapeutics committees in hospitals with documented high rates of OmpK35/OmpK36 porin-deficient K. pneumoniae should preferentially select meropenem-vaborbactam over ceftazidime-avibactam for their CRE treatment formulary. Vaborbactam's dual-porin entry mechanism (OmpK35 and OmpK36) and minimal susceptibility to AcrAB-TolC efflux [4] confer retained activity in permeability-compromised backgrounds where DBO-based inhibitors show diminished potency [5]. This intrinsic resistance to permeability-mediated resistance supports formulary sustainability in high-prevalence settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vaborbactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.